molecular formula C9H14N2 B1589237 1-cyclohexyl-1H-imidazole CAS No. 67768-61-0

1-cyclohexyl-1H-imidazole

Cat. No.: B1589237
CAS No.: 67768-61-0
M. Wt: 150.22 g/mol
InChI Key: VGZINEPOBWTUEH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-imidazole is a heterocyclic organic compound that features a cyclohexyl group attached to an imidazole ring Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions The cyclohexyl group, a six-membered carbon ring, is bonded to the nitrogen atom of the imidazole ring

Scientific Research Applications

1-Cyclohexyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological research to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

Given the broad range of chemical and biological properties of imidazole derivatives, there is a strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research directions may focus on developing more efficient and versatile methods for the synthesis of “1-cyclohexyl-1H-imidazole” and its derivatives.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-1H-imidazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes involves the binding of the imidazole ring to the heme iron of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolism of other substrates processed by cytochrome P450 enzymes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of certain kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the activity of protein kinase C, which plays a role in regulating cell growth and differentiation. Additionally, this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The imidazole ring of the compound can coordinate with metal ions, such as zinc and iron, which are essential cofactors for many enzymes . This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the binding of this compound to the heme iron of cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These changes are often reversible upon removal of the compound, indicating that its effects are dependent on continuous exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage in animal models . The threshold for these toxic effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the oxidation of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the cyclohexyl ring, followed by further oxidation and conjugation reactions . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the imidazole ring can interact with metal ions in the mitochondria, leading to its accumulation in this organelle . This localization is crucial for the compound’s activity, as it allows this compound to modulate mitochondrial function and induce apoptosis in certain cell types .

Preparation Methods

The synthesis of 1-cyclohexyl-1H-imidazole can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, cyclohexyl aldehyde would be used as the aldehyde component.

    Wallach Synthesis: This method involves the reaction of aniline derivatives with glyoxal and ammonia.

    Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This method involves the reaction of alpha-hydroxy ketones with ammonia or primary amines.

    Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Cyclohexyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Cyclohexyl-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-Phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-Methyl-1H-imidazole: Contains a methyl group instead of a cyclohexyl group.

    2-Substituted Imidazoles: Variants with substitutions at the second position of the imidazole ring.

The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-cyclohexylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZINEPOBWTUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449112
Record name 1-cyclohexylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67768-61-0
Record name 1-cyclohexylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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